2-Chloropropane

Overview

Description

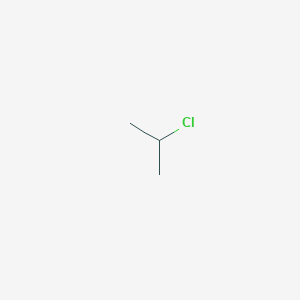

2-Chloropropane (C₃H₷Cl, CAS 75-29-6), also known as isopropyl chloride, is a secondary chloroalkane characterized by a chlorine atom bonded to the central carbon of a propane backbone. It is a volatile, colorless liquid with a chloroform-like odor and a density of 0.86 g/cm³ at 20°C . Its vapor pressure is 515.3 mm Hg at 25°C, making it highly volatile and flammable (UN 2356, Packing Group I) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropropane can be synthesized through several methods:

Radical Halogenation: This method involves the chlorination of propane in the presence of ultraviolet light or heat.

Reaction with Hydrochloric Acid: Propylene can react with hydrochloric acid to produce this compound.

Reaction with Thionyl Chloride: Isopropanol can be converted to this compound by reacting with thionyl chloride in the presence of pyridine.

Industrial Production Methods: Industrial production of this compound often involves the chlorination of propane using chlorine gas under controlled conditions. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Hydrolysis

2-Chloropropane can undergo hydrolysis when heated with aqueous sodium hydroxide, where a water molecule is added to the this compound molecule . The chlorine atom is replaced by a hydroxyl group, resulting in the formation of propan-2-ol (isopropyl alcohol) .

Radical Reactions

Radical Halogenation

this compound can be formed through radical chlorination of propane . This reaction involves the substitution of a hydrogen atom by a chlorine atom. The reaction proceeds via a radical mechanism involving initiation, propagation, and termination steps .

-

Initiation: Homolysis of a chlorine molecule to form chlorine radicals .

-

Propagation: Abstraction of a hydrogen atom from propane by a chlorine radical to form an alkyl radical, which then reacts with another chlorine molecule to produce this compound and another chlorine radical .

-

Termination: Combination of radicals to form stable products .

Halogenation of Alkanes

Halogenation of alkanes, such as propane, can result in multiple products due to the different hydrogen atoms that can be abstracted in the first propagation step . For example, chlorination of propane can yield both 1-chloropropane and this compound . The distribution of products depends on the relative reactivity of primary, secondary, and tertiary hydrogens .

| Product | % Yield (Chlorination) | % Yield (Bromination) |

|---|---|---|

| 1-Chloropropane | 45 | 3 |

| This compound | 55 | 97 |

The data suggests that secondary hydrogens are inherently more reactive than primary hydrogens in these reactions .

Other Reactions

-

Reaction with Hydroxyl Radicals: this compound reacts with photochemically-produced hydroxyl radicals in the vapor phase . The rate constant for this reaction is 0.92 x 10-12 cm3/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 17 days .

-

Decomposition: Heating or combustion of this compound can lead to decomposition, producing toxic chloride gas .

-

Grignard Reagent Formation : this compound can be used to synthesize a Grignard reagent .

-

Elimination Reactions: this compound can undergo elimination reactions to form propene .

Scientific Research Applications

Pharmaceutical Applications

2-Chloropropane is utilized as a residual solvent in the pharmaceutical industry. The Permitted Daily Exposure (PDE) and Occupational Exposure Limit (OEL) for this compound have been established to ensure safety in drug manufacturing processes.

- Permitted Daily Exposure : The PDE for this compound has been calculated to be 54.72 mg/day based on toxicity studies, which assess the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) from various animal studies .

- Occupational Safety : The OEL for this compound has been determined to be 5.472 mg/m³. This value aims to protect workers from potential health hazards associated with exposure during pharmaceutical manufacturing .

Case Study: Toxicity Studies

A comprehensive literature review identified several toxicity studies that evaluated the effects of this compound on laboratory animals:

- Acute Inhalation Toxicity : In studies involving rats, exposure to concentrations of 250 ppm and 1000 ppm showed no significant adverse effects at lower concentrations. However, liver injury was observed at higher concentrations .

- Dermal Toxicity : In dermal toxicity assessments, no mortalities were reported when administered at doses up to 2000 mg/kg body weight .

Chemical Synthesis and Industrial Use

This compound serves as an important intermediate in the synthesis of various chemicals, including agrochemicals and pharmaceuticals.

- Chemical Intermediate : It is used in the production of other chlorinated hydrocarbons and as a reagent in organic synthesis processes. For instance, it can undergo dehydrochlorination reactions to yield propene, which is a valuable building block in petrochemical industries .

- Solvent Properties : Due to its solvent capabilities, this compound is employed in extraction processes and as a cleaning agent in industrial settings. Its ability to dissolve a wide range of organic compounds makes it suitable for various applications .

Environmental and Safety Considerations

The handling of this compound requires adherence to safety regulations due to its flammability and potential health risks.

- Flammability : The compound has a flash point of -32 °C and can form explosive mixtures with air within specific concentration limits (2.8 – 10.7%) .

- Health Risks : Prolonged exposure can lead to respiratory issues and skin irritation; thus, safety measures must be implemented during its use in laboratories and industrial environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Industry | Used as a residual solvent; PDE and OEL established for safety in drug manufacturing |

| Chemical Synthesis | Acts as an intermediate for producing other chemicals; involved in dehydrochlorination |

| Industrial Solvent | Employed for extraction processes and cleaning agents due to its solvent properties |

| Environmental Safety | Requires careful handling due to flammability and potential health risks |

Mechanism of Action

The mechanism of action of 2-chloropropane primarily involves its reactivity as an alkylating agent. It can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound .

Comparison with Similar Compounds

Toxicity :

- Acute exposure causes central nervous system (CNS) depression, cardiac irregularities, and liver lesions in animals at ≥250 ppm .

- Chronic inhalation risks are poorly characterized, with inadequate data for deriving reference concentrations (RfCs) .

- The provisional daily exposure limit (PDE) is 54.72 mg/day , and the occupational exposure limit (OEL) is 5.472 mg/m³ .

Structural Isomers: 1-Chloropropane vs. 2-Chloropropane

Both isomers share the molecular formula C₃H₷Cl but differ in chlorine position, leading to distinct properties:

Key Differences :

- Reactivity: The secondary C-Cl bond in this compound is more susceptible to nucleophilic substitution (e.g., hydrolysis to isopropanol) .

- Volatility : this compound’s lower boiling point enhances evaporation risks .

Other Chlorinated Alkanes

Chlorobutanes (e.g., 1-Chlorobutane, 2-Chlorobutane) :

- Larger molecular size reduces volatility (higher boiling points: ~78°C for 1-chlorobutane).

- Lower environmental mobility (higher Koc values) due to increased hydrophobicity.

Chloroethane (C₂H₅Cl) :

- Simpler structure with higher volatility (BP 12.3°C).

- Lower toxicity (PDE ~100 mg/day) compared to this compound .

Functional Group Isomers: Chloropropane vs. Chloropropene

2-Chloropropene (C₃H₅Cl):

- Contains a double bond, enabling hydrogenation to propane or dechlorination to propylene .

- Higher reactivity in polymerization and addition reactions.

Toxicity : Chloropropenes are generally more toxic due to unsaturated bonds, but data for 2-chloropropene are sparse.

Research Findings and Data Gaps

- Catalytic Behavior : Palladium catalysts favor propylene production from 2-chloropropene over this compound synthesis .

- Genotoxicity: this compound is classified as a genotoxic impurity in pharmaceuticals, detectable at 1.5 ppm via gas chromatography .

- Carcinogenicity: No conclusive data; classified as "inadequate information" per U.S. EPA guidelines .

Biological Activity

2-Chloropropane (C3H7Cl), also known as isopropyl chloride, is a volatile organic compound used primarily as a solvent and in the synthesis of other chemicals. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings where exposure may occur. This article reviews the biological activity of this compound, focusing on toxicity, genotoxicity, metabolism, and relevant case studies.

Acute Toxicity

Acute inhalation studies have demonstrated that this compound exhibits low toxicity. In a study involving rats exposed to various concentrations (1.94 to 6.54 mg/L), no significant adverse effects were observed at 1000 ppm (approximately 3252 mg/m³). The NOAEL (No Observed Adverse Effect Level) was determined to be 1000 ppm based on food consumption and body weight metrics, which were not deemed clinically significant .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Species | Exposure Duration | Concentration (ppm) | Observations |

|---|---|---|---|---|

| Inhalation | Rats | 4 hours | 1000 | No treatment-related effects |

| Inhalation | Mice | 90 days | 2000 | No increase in mortality |

| Inhalation | Guinea Pigs | 6 months | 1000 | Liver lesions observed |

Chronic Toxicity

Chronic exposure studies have indicated that prolonged inhalation of this compound can lead to hepatic damage. A study from the late 1950s reported liver necrosis in various species exposed to high concentrations (1000 ppm) for extended periods . However, lower concentrations (500 ppm) did not result in adverse effects, indicating a threshold for toxicity.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been investigated through various assays:

- In vitro Studies : It was found to be mutagenic to Salmonella typhimurium after metabolic activation in desiccators. However, it did not show mutagenicity in standard assays or in mammalian cell tests, including HGPRT gene mutation and chromosomal aberrations .

- In vivo Studies : A micronucleus test in mice revealed no increase in micronuclei frequency following exposure to intraperitoneal doses of up to 2000 mg/kg, indicating a lack of genotoxic effects under these conditions .

Metabolism and Pharmacokinetics

Metabolic studies suggest that this compound undergoes enzymatic dechlorination primarily via cytochrome P450 enzymes in the liver. This metabolic pathway plays a crucial role in determining the compound's toxicity and biological activity .

Case Studies and Human Experience

Limited human exposure data indicate that workplace exposure levels are generally low, often below 0.11 ppm for workers involved in processes using this compound. Higher exposures (up to 0.17 ppm) were noted during maintenance activities .

A notable case involved workers at a foam fabrication facility where average TWA (Time Weighted Average) exposures were recorded at less than 6 ppm. These findings underscore the importance of monitoring occupational exposure levels to mitigate health risks associated with prolonged contact with volatile compounds like this compound .

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 2-chloropropane in laboratory settings?

The synthesis of this compound typically involves catalytic reactions. For example, reacting propane with chlorine under controlled conditions using catalysts like aluminum chloride (AlCl₃) or iron (Fe) can yield this compound via radical substitution mechanisms. Optimization parameters include reaction temperature (25–50°C), chlorine gas flow rate, and catalyst loading. Post-synthesis purification involves fractional distillation due to its low boiling point (34–36°C) .

Q. How can researchers accurately determine the physical properties (e.g., density, vapor pressure) of this compound under varying conditions?

Density and vapor pressure are temperature-dependent and can be measured using pycnometry and manometric methods, respectively. For instance, density decreases linearly from 0.86 g/cm³ at 20°C to 0.79 g/cm³ at 50°C. Vapor pressure rises exponentially with temperature, reaching 515 mmHg at 25°C. These properties are critical for designing storage systems and predicting environmental behavior .

Q. What are the essential safety protocols for handling this compound in laboratory experiments?

Key safety measures include:

- Using explosion-proof equipment and grounding containers to prevent static ignition (flash point: -36°C).

- Employing fume hoods and respiratory protection (e.g., NIOSH-approved masks) due to acute toxicity (LC₅₀ inhalation in rats: 8,000 ppm/4h).

- Storing in sealed, flame-resistant containers away from oxidizers and bases .

Advanced Research Questions

Q. How can researchers address gaps in toxicity data for this compound, particularly regarding chronic exposure and carcinogenicity?

Existing studies (e.g., Gage, 1970) are limited by small sample sizes and lack of chronic exposure data. Methodological recommendations include:

- Conducting subchronic inhalation studies (90-day) at multiple doses (e.g., 250–1,000 ppm) to identify NOAEL/LOAEL.

- Integrating histopathology of liver, kidneys, and lungs, as acute exposure causes necrosis in these organs.

- Using in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenic potential, given conflicting historical results .

Q. What experimental designs are effective for studying the photocatalytic degradation of this compound in environmental applications?

A photocatalytic reactor using TiO₂ or ZnO nanoparticles under UV light can degrade this compound. Key parameters include:

- Catalyst surface area and light intensity (e.g., 254 nm UV lamps at 15 W/m²).

- Monitoring degradation intermediates (e.g., propylene, HCl) via GC-MS.

- Optimizing reactor flow rates (0.5–2 L/min) to balance contact time and throughput .

Q. What mechanistic insights explain the radical substitution reactions of this compound in organic synthesis?

this compound participates in radical chain reactions:

- Initiation : Homolytic cleavage of Cl₂ or peroxides generates chlorine radicals (Cl•).

- Propagation : Cl• abstracts a hydrogen from this compound, forming a propane radical (CH₃C•HClCH₃).

- Termination : Radical recombination yields products like propylene or chlorinated derivatives. Computational studies (e.g., Saheb, 2014) validate these pathways using density functional theory (DFT) .

Q. How can this compound be utilized as a surrogate in environmental monitoring of volatile organic compounds (VOCs)?

As a VOC with high volatility (Henry’s law constant: 0.022 atm·m³/mol), this compound is used to calibrate GC-MS systems for detecting chlorinated hydrocarbons in soil and air. Methodological steps include:

- Spiking soil samples with known concentrations (0.1–10 ppm).

- Validating extraction efficiency via headspace analysis.

- Comparing retention times and mass spectra against databases .

Q. How should researchers resolve contradictions in toxicity data, such as discrepancies between acute and subchronic studies?

The Gage (1970) study reported hepatic lesions at 1,000 ppm but not 250 ppm, highlighting dose-dependent effects. To reconcile inconsistencies:

Properties

IUPAC Name |

2-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047739 | |

| Record name | 2-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline] | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP) | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1) | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.7 (AIR= 1) | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

515.0 [mmHg], 515.3 mm Hg at 25 °C | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

75-29-6 | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU39J8AJ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-178.9 °F (NTP, 1992), -117.2 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.